molecular formula C9H13FN2 B14840476 3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine

3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14840476
M. Wt: 168.21 g/mol
InChI Key: HMRLVBHUTDRODK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It features a fluorine atom and a methyl group attached to the pyridine ring, making it a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridine precursors, which can be synthesized through various fluorination reactions . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(4-fluoro-5-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-6-12-8(3-2-4-11)5-9(7)10/h5-6H,2-4,11H2,1H3

InChI Key

HMRLVBHUTDRODK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCCN)F

Origin of Product

United States

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